Product packaging for Rolafagrel(Cat. No.:CAS No. 89781-55-5)

Rolafagrel

Cat. No.: B1218074
CAS No.: 89781-55-5
M. Wt: 240.26 g/mol
InChI Key: DQEDSIVMYUUZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rolafagrel (also known as FCE 22178) is a novel small molecule drug that acts as a selective inhibitor of thromboxane A2 synthase . This mechanism of action blocks the conversion of prostaglandin endoperoxides to thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction . By reducing TxA2 production, this compound promotes a shift in the prostaglandin pathway towards increased synthesis of prostacyclin (PGI2), which possesses antiplatelet and vasodilatory properties . Pharmacokinetic studies in humans show that this compound is rapidly absorbed after oral administration, with an elimination half-life of approximately 10-11 hours . A single 400 mg dose can inhibit platelet generation of thromboxane B2 (TxB2), the stable metabolite of TxA2, by up to 85% . This compound has been investigated in clinical trials for potential therapeutic applications in conditions driven by platelet activation and vascular thrombosis, such as diabetic nephropathies . This compound reached Phase 2 clinical development for these indications but was subsequently discontinued . It remains a valuable pharmacological tool for researching thromboxane-mediated pathways in cardiovascular and renal diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B1218074 Rolafagrel CAS No. 89781-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89781-55-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-2,5-9H,3-4H2,(H,17,18)

InChI Key

DQEDSIVMYUUZCK-UHFFFAOYSA-N

SMILES

C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3

Canonical SMILES

C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3

Other CAS No.

89781-55-5

Synonyms

5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenecarboxylic acid
FCE 22178
FCE-22178
rolafagrel
rolafagrel, sodium salt

Origin of Product

United States

Discovery and Initial Mechanistic Characterization of Rolafagrel

Historical Context of Thromboxane (B8750289) Synthase Inhibitor Development

The development of thromboxane synthase inhibitors occurred within a broader effort to find more effective and targeted antiplatelet therapies than aspirin (B1665792). nih.gov Thromboxane A2 (TXA2), a primary product of the cyclooxygenase (COX) enzyme in platelets, is a potent vasoconstrictor and a powerful promoter of platelet aggregation. nih.govpharmacologyeducation.org Its role in cardiovascular events like myocardial infarction and stroke made it a key therapeutic target. pharmacologyeducation.org

The discovery that aspirin exerts its antithrombotic effect by irreversibly inhibiting the COX enzyme, thereby blocking the production of TXA2, was a landmark in cardiovascular medicine. nih.gov However, aspirin's non-selective inhibition of COX enzymes also blocks the production of other crucial prostanoids, most notably prostacyclin (PGI2) in the vascular endothelium. nih.gov Prostacyclin is a vasodilator and an inhibitor of platelet aggregation, effectively counterbalancing the actions of TXA2. nih.gov

This dual action of aspirin led to the hypothesis that a more selective therapeutic approach could be beneficial. Researchers theorized that selectively inhibiting only thromboxane synthase—the downstream enzyme that specifically converts the prostaglandin (B15479496) endoperoxide precursor (PGH2) into TXA2—would offer two main advantages over non-selective COX inhibition:

It would decrease the production of pro-thrombotic TXA2. nih.gov

It would not inhibit, and could potentially even increase, the production of anti-thrombotic prostacyclin, as the accumulated PGH2 substrate could be utilized by prostacyclin synthase in endothelial cells. nih.gov

This therapeutic concept drove the investigation and development of a new class of drugs: the selective thromboxane synthase inhibitors.

Rationale for Rolafagrel’s Design and Development

Early In Vitro Screening and Identification of Core Activity

The core pharmacological activity of this compound was identified as the potent inhibition of thromboxane synthase. This was demonstrated in early pharmacodynamic studies involving healthy volunteers. The key finding from these evaluations was the compound's ability to substantially suppress the generation of thromboxane B2 (TXB2), the stable, inactive metabolite of the highly unstable TXA2. Measurement of TXB2 is the standard method for assessing TXA2 production.

In these studies, the administration of this compound resulted in a clear, concentration-dependent inhibition of platelet TXB2 generation. This provided direct evidence of the drug's mechanism of action at its intended target.

Table 1: Pharmacodynamic Activity of this compound
ParameterPlasma Concentration of this compoundResult
Inhibition of Platelet Thromboxane B2 Generation~4 µg/mL85% inhibition

Preliminary Evidence of Thromboxane Synthase Specificity

The primary therapeutic goal for thromboxane synthase inhibitors is specificity for their target enzyme over other enzymes in the arachidonic acid cascade, particularly the cyclooxygenase (COX) enzymes. The rationale for developing drugs like this compound is predicated on this selectivity. By inhibiting thromboxane synthase specifically, the production of the precursor PGH2 by COX enzymes remains unaffected, allowing it to be converted to other prostanoids like prostacyclin.

While specific preclinical studies detailing the comparative inhibitory concentrations (e.g., IC50 values) of this compound against thromboxane synthase versus COX-1, COX-2, or prostacyclin synthase are not available in the reviewed literature, the compound was consistently characterized and advanced into clinical studies as a "novel thromboxane synthase inhibitor". This classification implies that its primary mechanism of action was determined to be the selective inhibition of this enzyme, distinguishing it from non-selective agents like aspirin. The significant inhibition of TXB2 production observed in pharmacodynamic studies further supports its action on this specific step of the pathway.

Molecular and Cellular Pharmacology of Rolafagrel

Detailed Mechanism of Thromboxane (B8750289) Synthase Inhibition

The primary molecular target of Rolafagrel is thromboxane-A synthase (EC 5.3.99.5), a member of the cytochrome P450 family of enzymes. mdpi.com This enzyme catalyzes the conversion of prostaglandin (B15479496) H2 (PGH2) into the biologically active TXA2. nih.gov By inhibiting this key step, this compound effectively reduces the levels of TXA2, thereby modulating various physiological and pathological processes. nih.gov

Detailed enzyme kinetic studies are essential to characterize the interaction between an inhibitor and its target enzyme. Such analyses typically determine parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the inhibitor's potency and describe the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Pharmacodynamic Effect of this compound on Platelet Thromboxane B2 Production

Plasma Concentration of this compound Inhibition of Platelet TXB2 Generation
~ 4 µg/mL 85%

Data sourced from pharmacokinetic and pharmacodynamic studies in healthy volunteers. nih.gov

The selectivity of a thromboxane synthase inhibitor is a critical aspect of its pharmacological profile. Non-selective inhibition of related enzymes in the arachidonic acid cascade could lead to unintended effects. Key enzymes for selectivity profiling include:

Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the substrate for thromboxane synthase. nih.gov Inhibition of COX enzymes would block the production of all prostanoids, not just thromboxane. Selective thromboxane synthase inhibitors like this compound are designed to leave COX activity intact.

Phosphodiesterases (PDEs): These enzymes degrade cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). cofc.edu They are generally structurally and functionally distinct from thromboxane synthase.

While a detailed public-domain selectivity panel quantifying the inhibitory activity of this compound against these specific enzymes is not available, its classification as a "thromboxane synthase inhibitor" implies a high degree of selectivity for its target enzyme over other enzymes in the prostanoid pathway. nih.gov

Cellular Effects of Thromboxane Synthase Inhibition

By decreasing TXA2 levels, this compound modulates cellular functions that are normally driven by TXA2 signaling through its T-prostanoid (TP) receptors. nih.gov These effects are observed in various cell types that either produce TXA2 or are responsive to it.

Platelets: Human platelets are a primary source of TXA2 during hemostasis and thrombosis. mdpi.com As previously noted, this compound has been shown to potently inhibit the production of TXB2 in platelets from healthy individuals. nih.gov A plasma concentration of approximately 4 µg/mL achieves an 85% reduction in the capacity of platelets to generate TXB2. nih.gov This directly demonstrates the efficacy of this compound at the cellular level in the primary cell type relevant to its antithrombotic potential.

Glomerular Mesangial Cells: These specialized cells within the kidney are known to produce thromboxane. nih.govnih.gov Increased production of TXA2 in mesangial cells is associated with cellular contraction and proliferation, contributing to the pathophysiology of certain kidney diseases. nih.govcore.ac.uk While direct studies of this compound on these cells are not available, based on its mechanism, it is expected that this compound would effectively inhibit TXB2 production in cultured glomerular mesangial cells, thereby mitigating the pathological effects of locally produced TXA2.

TXA2 exerts its effects by binding to TP receptors, which are G-protein-coupled receptors (GPCRs). nih.gov The inhibition of TXA2 production by this compound is expected to attenuate signaling through these downstream pathways.

cAMP: The relationship between TXA2 and cyclic adenosine monophosphate (cAMP) is complex. The two human TP receptor isoforms, TPα and TPβ, can couple to different G-proteins; TPα can couple to Gs (which stimulates cAMP production), while TPβ can couple to Gi (which inhibits cAMP production). nih.gov Furthermore, signaling pathways that increase intracellular cAMP levels are known to inhibit TXA2-mediated platelet activation. researchgate.net By reducing the primary ligand (TXA2) for TP receptors, this compound would prevent the receptor-mediated modulation of adenylate cyclase activity, thereby influencing intracellular cAMP homeostasis.

Calcium Mobilization: A primary and well-established signaling event following TP receptor activation is the coupling to Gq, which activates phospholipase C (PLC). nih.govnih.gov PLC subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. nih.govnih.gov This calcium flux is a critical signal for platelet shape change, degranulation, and aggregation, as well as smooth muscle contraction. nih.govfrontiersin.org By inhibiting TXA2 synthesis, this compound would reduce TP receptor activation, leading to a marked decrease in Gq-PLC-mediated calcium mobilization. nih.gov

MAPK, JNK, Ras-CRaf-MEK-ERK: The mitogen-activated protein kinase (MAPK) cascades are key pathways in cell proliferation, differentiation, and stress responses. wikipedia.org TXA2 receptor activation has been shown to stimulate the Ras-Raf-MEK-ERK pathway, often via Gαq/11 signaling, which can promote DNA synthesis and cell growth. nih.govnih.gov Additionally, inhibition of the TXA2 receptor has been linked to the induction of apoptosis mediated by the p38/c-Jun N-terminal kinase (JNK) pathway. nih.gov Therefore, by lowering TXA2 levels, this compound is anticipated to suppress pro-proliferative signaling through the ERK pathway and potentially facilitate pro-apoptotic signaling via the JNK pathway in susceptible cell types.

ATM/ATR-Chk1/Chk2: These pathways are central to the DNA damage response. [20 from first search] Currently, there is no direct evidence in the scientific literature linking TXA2 signaling or its inhibition by compounds like this compound to the activation or modulation of the ATM/ATR-Chk1/Chk2 pathways.

This compound's Influence on Cellular Phenotypes In Vitro

The modulation of the signaling pathways described above translates into observable changes in cellular behavior or phenotype. While specific in vitro studies on this compound are limited, the effects of thromboxane synthase inhibition are known to influence several cellular processes.

Table 2: Expected In Vitro Cellular Effects of this compound Based on Mechanism of Action

Cellular Phenotype Expected Effect of this compound Underlying Mechanism
Platelet Aggregation Inhibition Reduction of TXA2, a potent platelet agonist, leading to decreased calcium mobilization and integrin activation. nih.gov
Cell Proliferation Reduction (in certain cell types, e.g., cancer cells, mesangial cells) Attenuation of TXA2-mediated MAPK/ERK signaling. core.ac.uknih.gov
Apoptosis Induction (in certain cell types, e.g., cancer cells) Potential increase in p38/JNK pathway activity and inhibition of pro-survival signals like NF-κB. nih.gov

| Cell Migration/Invasion | Reduction | Inhibition of TXA2-induced pathways involving RhoA and matrix metalloproteinases. nih.gov |

Based on its mechanism as a thromboxane synthase inhibitor, this compound would be predicted to be a potent inhibitor of platelet aggregation in vitro. In other cell types, such as cancer cells or mesangial cells where TXA2 can act as a growth factor, this compound would be expected to reduce cell proliferation and migration, and potentially induce apoptosis. mdpi.comnih.gov

Studies in Platelet Aggregation Assays

This compound is a selective inhibitor of thromboxane A2 synthase, an enzyme crucial for the synthesis of thromboxane A2 (TXA2). TXA2 is a potent promoter of platelet aggregation. The inhibitory effect of this compound on this pathway is evaluated by measuring the levels of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. A reduction in TXB2 levels in serum is a direct indicator of the inhibition of thromboxane synthase activity and, consequently, the drug's anti-platelet aggregation potential.

In pharmacodynamic studies involving healthy volunteers, the administration of this compound demonstrated a significant and concentration-dependent inhibition of platelet TXB2 generation. Research showed that platelet generation of TXB2 was inhibited by 85% at a plasma this compound concentration of approximately 4 µg/mL. Further increases in the drug's concentration resulted in only a small additional increase in inhibition, indicating that near-maximal effect is achieved at this concentration. This potent inhibition of TXA2 synthesis underscores the primary mechanism through which this compound exerts its anti-platelet effects.

Table 1: Pharmacodynamic Effect of this compound on Platelet Thromboxane B2 (TXB2) Generation

Plasma Concentration of this compound (µg/mL) Inhibition of Platelet TXB2 Generation (%)

Effects on Extracellular Matrix Accumulation in Renal Cell Models

The accumulation of extracellular matrix (ECM) proteins in the glomerulus is a key pathological feature of diabetic nephropathy. Studies in rat mesangial cells, which are specialized kidney cells, have provided insight into the mechanisms underlying this process. Long-term exposure of these cells to high glucose conditions leads to a significant increase in the accumulation of ECM and elevated gene expression of transforming growth factor-beta (TGF-beta), a key profibrotic cytokine.

The synthesis of eicosanoids, including thromboxanes and prostaglandins (B1171923), is often altered in diabetic glomerular disease. Thromboxane A2 has been specifically implicated in the pathogenesis of glomerulosclerosis. Research has shown that TXA2 can directly stimulate the synthesis of fibronectin, a major component of the ECM, in cultured rat mesangial cells. This stimulation is mediated by specific TXA2 receptors on the mesangial cells.

As a thromboxane synthase inhibitor, this compound directly targets the production of TXA2. By blocking this pathway, this compound has the potential to mitigate the downstream effects of TXA2 in renal cells. This includes the reduction of fibronectin synthesis and, consequently, the attenuation of ECM accumulation that is characteristic of diabetic kidney disease.

Table 2: Role of Thromboxane Pathway in Renal Cell ECM Accumulation

Stimulus Target Cell Observed Effect Potential Implication for this compound
High Glucose Rat Mesangial Cells Increased ECM accumulation; Increased TGF-beta gene expression By inhibiting a related pathway, may modulate matrix production

Impact on Cell Proliferation and Gene Expression in Specific Cell Lines

The impact of this compound on cell proliferation and gene expression is primarily understood through the mechanism of thromboxane A2 (TXA2) inhibition, particularly in the context of renal mesangial cells. The proliferation of mesangial cells is a common feature in several glomerular diseases. Prostaglandins and related compounds can have varied effects on this process, with TXA2 noted to be potentially growth-inhibitory.

Table 3: Reported Effects of Thromboxane A2 Pathway on Gene Expression in Renal Cells

Effector Target Cell Type Gene(s) Affected Observed Change in Expression
Thromboxane A2 Analogue Mesangial Cells Plasminogen Activator Inhibitor-1 (PAI-1) Increased mRNA levels
Thromboxane A2 Analogue Mesangial Cells Tissue Plasminogen Activator (tPA) Increased mRNA levels

Preclinical Pharmacokinetics and Metabolism of Rolafagrel Non Human Focus

Absorption Characteristics in Preclinical Models

Evaluating the absorption of a compound in preclinical models helps predict its oral bioavailability and understand the mechanisms by which it crosses biological membranes.

In Vitro Permeability Studies (e.g., Caco-2 models)

Gastrointestinal Absorption Mechanisms in Animal Models

Studies in animal models provide in vivo data on the extent and rate of gastrointestinal absorption. This involves administering the compound orally and monitoring its appearance in the bloodstream over time. While specific details on the gastrointestinal absorption mechanisms of Rolafagrel in animal models were not extensively detailed in the search results, information on its rapid absorption in humans after oral administration (peak plasma concentrations within 2 hours) suggests a likely efficient absorption process across the gastrointestinal tract in mammals. nih.gov Animal models are crucial for understanding how factors like gastric emptying, intestinal motility, and transporter activity influence absorption in a complex biological system. msdvetmanual.com

Distribution Profile in Preclinical Species

The distribution profile of a compound in preclinical species describes how it is distributed throughout the body after reaching the systemic circulation. This involves its movement into various tissues and organs. msdvetmanual.com

Tissue Distribution in Animal Models

Tissue distribution studies in animal models, often conducted using quantitative whole-body autoradiography or by measuring drug concentrations in dissected tissues, provide information on where a compound accumulates in the body. frontiersin.orgfrontiersin.orgnih.gov This is important for assessing potential target tissue exposure and identifying sites of potential toxicity. While comprehensive tissue distribution data specifically for this compound in various animal models were not detailed in the provided search snippets, preclinical studies generally involve evaluating distribution to key organs like the liver, kidneys, lungs, and brain. frontiersin.orgfrontiersin.orgptfarm.pldovepress.com The extent of tissue distribution is often related to factors such as blood flow, tissue binding, and the compound's physicochemical properties. msdvetmanual.com

Plasma Protein Binding in Preclinical Plasma

Plasma protein binding is a critical factor influencing drug distribution and clearance. nih.govnih.gov The extent to which a compound binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) affects the free, unbound concentration of the drug available to exert pharmacological effects and distribute into tissues. msdvetmanual.comnih.gov High plasma protein binding can limit the concentration of free drug at the site of action and influence its half-life. nih.gov While specific data on this compound's plasma protein binding in various preclinical species was not explicitly found, studies evaluating plasma protein binding are a standard component of preclinical pharmacokinetic assessments. eurofinsdiscoveryservices.comptfarm.plnih.govju.edu.joresearchgate.net These studies typically involve techniques like ultrafiltration or equilibrium dialysis to determine the fraction of unbound drug in plasma. ptfarm.plnih.gov

Biotransformation and Metabolic Pathways

Identification of Major Metabolites in Non-Human Systems (e.g., Conjugated Forms)

The metabolic fate of this compound in non-human species involves the formation of various metabolites. While specific detailed information on the exact structures and quantities of this compound metabolites in various non-human systems is not extensively available in the provided search results, the general principles of drug metabolism indicate that compounds like this compound, which contain functional groups such as carboxylic acid and an imidazole (B134444) ring, are susceptible to various biotransformation pathways. nih.gov These pathways often lead to the formation of more polar metabolites, including conjugated forms, which facilitates their excretion. youtube.com Conjugation reactions, typically Phase II metabolism, involve the attachment of endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) to the parent compound or its Phase I metabolites. youtube.comnih.gov These conjugated metabolites are generally less pharmacologically active and more readily eliminated from the body, often via renal or biliary routes. youtube.com Studies in preclinical species aim to identify these major metabolites to understand the metabolic profile and assess potential species differences in metabolism. nih.goveuropa.eu

Enzymatic Systems Involved in this compound Metabolism (e.g., CYP enzymes, UGT) in Preclinical Hepatic Models

Drug metabolism primarily occurs in the liver, mediated by a range of enzymatic systems. scielo.br In preclinical hepatic models, such as liver microsomes and isolated hepatocytes, the enzymatic systems responsible for the biotransformation of this compound can be investigated. nuvisan.comfrontagelab.comsrce.hr Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for Phase I metabolism, catalyzing oxidative reactions that can introduce or expose functional groups on the parent compound. scielo.brbioivt.commdpi.com UDP-glucuronosyltransferases (UGTs) are key enzymes involved in Phase II metabolism, specifically glucuronidation, where glucuronic acid is conjugated to the drug or its metabolites. bioivt.comnih.gov Other enzymes like flavin-containing monooxygenases (FMOs) and sulfotransferases (SULTs) may also contribute to drug metabolism. bioivt.commdpi.com Studies utilizing preclinical hepatic models help to identify which specific enzymes or enzyme families are involved in this compound's metabolism, providing insights into potential metabolic pathways and interspecies differences in enzyme activity. scielo.breuropa.eu

Metabolic Stability in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

Assessing the metabolic stability of this compound in in vitro systems like liver microsomes and hepatocytes is a standard practice in preclinical development. nuvisan.comfrontagelab.comsrce.hr These studies provide an indication of how rapidly the compound is likely to be metabolized in the liver. Liver microsomes, containing CYP and UGT enzymes, are widely used for evaluating Phase I and some Phase II metabolism. frontagelab.comsrce.hrmdpi.com Hepatocytes, representing intact liver cells, offer a more comprehensive model as they contain both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism, as well as transporter activity. frontagelab.comresearchgate.netif-pan.krakow.pl

Metabolic stability is often expressed as the in vitro half-life (t1/2) or intrinsic clearance (CLint). nuvisan.comsrce.hr A longer half-life or lower intrinsic clearance in these systems suggests slower metabolism, while a shorter half-life or higher intrinsic clearance indicates rapid metabolism. nuvisan.comfrontagelab.com Comparing the metabolic stability of this compound across different preclinical species' liver microsomes and hepatocytes can highlight species-specific metabolic rates and pathways. europa.euresearchgate.net

While specific data for this compound's metabolic stability in these systems is not provided in the search results, the general methodologies involve incubating the compound with the liver fraction or cells and monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nuvisan.comsrce.hr

Excretion Pathways in Preclinical Organisms

The elimination of this compound and its metabolites from the body in preclinical organisms occurs through various excretion pathways, primarily renal and biliary excretion. youtube.comnih.gov Understanding these pathways is crucial for predicting the routes and rates of elimination in vivo. allucent.com

Renal Clearance Mechanisms

Renal excretion involves the elimination of the parent drug or its metabolites via the kidneys into the urine. youtube.comnih.gov For many oral drugs with high membrane permeability, renal clearance of the unchanged parent drug is typically low due to tubular reabsorption. youtube.com However, more polar metabolites, particularly those resulting from conjugation (Phase II metabolism), are less permeable and are more readily excreted renally. youtube.com Preclinical studies assess the amount of unchanged drug and metabolites excreted in the urine to determine the extent of renal clearance. youtube.com The physicochemical properties of a compound, such as molecular weight, lipophilicity, and ionization state, influence its renal excretion. nih.gov

Biliary Excretion Assessment (if applicable in preclinical models)

Biliary excretion is the process by which the liver secretes drugs and their metabolites into the bile, which is then released into the gastrointestinal tract and eliminated in the feces. youtube.comnih.gov This route is particularly important for compounds that are actively transported into the bile or for larger, more polar metabolites, such as glucuronide conjugates. youtube.comnih.gov While less significant for many parent oral drugs, biliary excretion can be a major elimination pathway for their metabolites. youtube.com Assessment of biliary excretion in preclinical models typically involves measuring the amount of drug and metabolites in bile and feces after administration. youtube.com The extent of biliary excretion can vary significantly between species. nih.gov

Interspecies Pharmacokinetic Comparisons (Preclinical Models)

Comparing the pharmacokinetic profiles of this compound across different preclinical species (e.g., mouse, rat, dog, non-human primate) is a vital step in preclinical development. scielo.brthno.orgnih.gov These comparisons help to identify potential species differences in absorption, distribution, metabolism, and excretion, which can influence the translation of preclinical findings to humans. allucent.comthno.orgresearchgate.net

Factors contributing to interspecies PK differences include variations in:

Enzyme expression and activity (e.g., CYP and UGT isoforms). scielo.brnih.gov

Transporter activity and expression. nih.gov

Plasma protein binding. allucent.comthno.org

Organ size and blood flow.

Biliary excretion mechanisms. nih.gov

Data from preclinical species can be used for interspecies scaling, often employing allometric principles, to predict human pharmacokinetic parameters. thno.orgpsu.edunih.govdovepress.com While allometric scaling can be a useful tool, species-specific differences in metabolism and transport can lead to inaccuracies, highlighting the importance of comprehensive comparative ADME studies. thno.orgresearchgate.net Studies comparing metabolic profiles in liver microsomes and hepatocytes from different species are particularly valuable for identifying differences in metabolic pathways and rates. europa.euresearchgate.net

Data Table: Illustrative Example of Metabolic Stability Data (Hypothetical)

SpeciesIn Vitro SystemIntrinsic Clearance (µL/min/mg protein)Half-life (minutes)
RatLiver Microsomes5014
DogLiver Microsomes2035
Cynomolgus MonkeyLiver Microsomes3023
RatHepatocytes8010
DogHepatocytes3023
Cynomolgus MonkeyHepatocytes4515

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical metabolic stability study outputs.

Data Table: Illustrative Example of Excretion Data (Hypothetical)

SpeciesRoute of Excretion% of Administered Dose (Parent Drug)% of Administered Dose (Total Metabolites)
RatUrine1560
RatFeces520
DogUrine2550
DogFeces815
Cynomolgus MonkeyUrine1070
Cynomolgus MonkeyFeces312

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical excretion study outputs.

Mechanistic Basis of Potential Preclinical Applications of Rolafagrel

Cardiovascular System Modulations in Animal Models

Rolafagrel's impact on the cardiovascular system has been evaluated in animal models, focusing on its antiplatelet effects, influence on vascular tone, and effects on thrombogenesis and atherogenesis. researchgate.nettacir.pro

This compound has demonstrated antiplatelet effects in animal models of thrombus formation. tacir.prodntb.gov.ua As a thromboxane (B8750289) A2 synthase inhibitor, it suppresses the biosynthesis of TXA2, a potent platelet aggregator and vasoconstrictor. researchgate.netnih.gov By inhibiting TXA2 production, this compound can reduce platelet aggregation, a critical step in thrombus formation. researchgate.net Studies have investigated its efficacy in models such as laser thrombosis, indicating its potential to interfere with thrombus formation processes. dntb.gov.ua

Thromboxane A2 is known to induce vasoconstriction. researchgate.net By inhibiting TXA2 synthase, this compound can influence vascular tone, promoting vasodilation and counteracting vasoconstrictive effects. researchgate.net Preclinical studies have indicated that interventions targeting the TXA2 pathway, including TXA2 synthase inhibitors, can reduce vasoconstriction in animal systems. researchgate.net This modulation of vascular tone contributes to the potential cardiovascular benefits observed in preclinical models.

This compound, as a TXA2 synthase inhibitor, has shown inhibitory efficacies on arterial thrombogenesis and atherogenesis in preclinical models. researchgate.net TXA2 plays a significant role in these processes by promoting platelet aggregation, smooth muscle cell proliferation, and vasoconstriction. researchgate.net By interfering with TXA2 production, this compound can mitigate these pathological events. researchgate.net Studies suggest that agents targeting the TXA2 pathway offer potential for interfering with the development and progression of arterial thrombosis and atherosclerosis. researchgate.net

Renal System Effects in Disease Models

The effects of this compound on the renal system have been investigated in animal models of kidney disease, particularly focusing on glomerular disease progression and the reduction of proteinuria. nih.govnih.govnih.govhandwiki.orgncats.io

This compound has been studied for its impact on glomerular disease progression in animal models, including the remnant kidney model. nih.govhandwiki.orgncats.io In rats with remnant kidney, a model for progressive renal disease, treatment with this compound (FCE 22178) was associated with an improvement in renal function compared to untreated animals. nih.gov This included partial protection from the development of glomerulosclerosis. nih.gov Another study in a murine model of lupus nephritis, an autoimmune disease affecting the kidneys, also assessed the effects of long-term TXA2 synthase inhibition with FCE 22178 on disease progression. nih.gov While cyclophosphamide (B585) showed more pronounced effects, the TXA2 synthase inhibitor significantly reduced mortality and showed a reduction in proteinuria and glomerular lesions up to a certain time point. nih.gov

A notable effect of this compound observed in preclinical renal disease models is the reduction of proteinuria and amelioration of kidney function. nih.govnih.govnih.govhandwiki.orgncats.io In nephrotic MNS rats, an inbred strain developing age-related nephrotic syndrome, administration of FCE 22178 reduced the progression of glomerular lesions and proteinuria. nih.gov The drug treatment significantly reduced proteinuria and plasma cholesterol and prevented the decrease in plasma albumin observed in untreated rats. nih.gov

Data from studies in MNS rats illustrate the effect on proteinuria and plasma cholesterol:

ParameterUntreated MNS Rats (48 weeks)FCE 22178 Treated MNS Rats (48 weeks)Reduction (%)
Proteinuria17.3 ± 2.4 mg/24 hr nih.gov9 ± 1.6 mg/24 hr nih.gov~48% (at 30 weeks) nih.gov, 36% (at 48 weeks) nih.gov
Plasma CholesterolHigh nih.govReduced nih.gov27% (at 48 weeks) nih.gov

In the remnant kidney model in rats, this compound treatment resulted in significantly lower proteinuria and systolic blood pressure compared to the vehicle group. nih.gov Urinary thromboxane B2 excretion was significantly decreased, while urinary 6-keto-prostaglandin F1 alpha, a stable metabolite of prostacyclin, was increased, suggesting an increase in renal prostacyclin synthesis. nih.gov These findings indicate that the beneficial renal effects of this compound, including the reduction of proteinuria and amelioration of kidney function, may be linked to its ability to inhibit TXA2 synthesis and potentially influence the balance between TXA2 and prostacyclin. nih.govnih.gov The amelioration of kidney function and reduction of proteinuria produced by this compound may also secondarily contribute to beneficial effects on dyslipoproteinemia observed in nephrotic models. nih.gov

Influence on Dyslipoproteinemia in Nephrotic Animal Models

Preclinical studies have investigated the effect of thromboxane synthase inhibition on dyslipoproteinemia in animal models of nephrotic syndrome. Dyslipoproteinemia, characterized by abnormal levels of lipids and lipoproteins in the blood, is a common complication of nephrotic syndrome. Research using an inbred rat strain with spontaneous age-related nephrotic syndrome explored the impact of a thromboxane A2 synthase inhibitor on this condition. wikipedia.org These studies aimed to understand if modulating thromboxane synthesis could ameliorate the lipid abnormalities observed in this renal disorder.

Long-Term Survival in Murine Lupus Nephritis Models

The potential of thromboxane synthase inhibition to impact long-term outcomes has been evaluated in murine models of lupus nephritis. Lupus nephritis is a severe complication of systemic lupus erythematosus affecting the kidneys. A study in murine lupus nephritis models utilized a TXA2 synthase inhibitor, identified as FCE 22178 (this compound), to assess its effects on survival and disease progression. guidetopharmacology.org

In this murine model, treatment with the TXA2 synthase inhibitor (this compound at 300 mg/kg daily) significantly reduced mortality compared to control groups. guidetopharmacology.org At 37 weeks, the death rate in the treated group was 34%, while the control group exhibited a death rate of 61% (P < 0.01). guidetopharmacology.org The study also observed a significant reduction in proteinuria and glomerular lesions up to 30 weeks in the treated mice, although this effect was not sustained at 37 weeks. guidetopharmacology.org Renal plasma flow and glomerular filtration rate were lower in older mice compared to younger ones, and while cyclophosphamide further depressed these parameters, treatment with the TXA2 synthase inhibitor did not significantly alter them. guidetopharmacology.org The inhibition of TXA2 biosynthesis by this compound was confirmed by reduced urinary excretion of TXB2 and 2,3-dinor-TXB2. guidetopharmacology.org

Table 1: Effect of TXA2 Synthase Inhibitor (this compound) on Survival and Proteinuria in Murine Lupus Nephritis

Treatment GroupDeath Rate (at 37 weeks)Proteinuria (at 30 weeks, mg/24 hr)
Saline (Control)61%17.3 ± 2.4
TXA2 Synthase Inhibitor34% (P < 0.01)9 ± 1.6 (P < 0.01)
Cyclophosphamide (Reference)8%Not specified at 30 weeks

Data extracted from a preclinical study in murine lupus nephritis models. guidetopharmacology.org

Other Exploratory Preclinical Applications based on Thromboxane Modulation

Beyond renal conditions, the modulation of thromboxane has been explored for its potential in other preclinical applications, leveraging the known roles of TXA2 in various physiological and pathophysiological processes, including inflammation and respiratory function. wikipedia.orgwikipedia.org

Potential Anti-inflammatory Properties in Animal Models (e.g., Alleviation of Inflammation-Induced Injury)

Thromboxane A2 is known to be involved in inflammatory responses. wikipedia.org Therefore, inhibiting its synthesis with compounds like this compound has been investigated for potential anti-inflammatory properties in animal models. While specific detailed findings for this compound in general inflammation-induced injury models were not extensively detailed in the provided search results, the broader context of thromboxane synthase inhibitors and thromboxane receptor antagonists suggests a role in modulating inflammation. wikipedia.orgwikipedia.orgguidetopharmacology.org For instance, TXA2 contributes to tissue injury and inflammation. wikipedia.org Modulating inflammatory mediators is a key theme in treating inflammatory diseases. pharmakb.com

Exploration in Respiratory Pathophysiology (e.g., Asthma models related to TXA2)

Thromboxane A2 is a potent vasoconstrictor and has been implicated in respiratory pathophysiology, including conditions like asthma. wikipedia.orgwikipedia.org The role of TXA2 in bronchoconstriction suggests that inhibiting its synthesis could have potential therapeutic benefits in respiratory disorders. Preclinical exploration in this area would likely involve asthma models where the contribution of TXA2 to airway hyperresponsiveness and inflammation is investigated. While direct studies on this compound in asthma models were not prominently featured, the known involvement of TXA2 in vasoconstriction and asthma provides a mechanistic basis for such exploration. wikipedia.orgwikipedia.org Other prostanoids, like prostacyclin (PGI2), which counteracts the effects of TXA2, have shown effects on bronchoconstriction in some studies, highlighting the complex interplay of these mediators in respiratory function. wikipedia.org

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Investigation of Structural Modifications and Their Impact on Thromboxane (B8750289) Synthase Inhibition

For imidazole-based thromboxane synthase inhibitors, a class to which Rolafagrel belongs, systematic structural modifications have been explored to understand their impact on inhibitory activity. Key areas of modification typically include the imidazole (B134444) ring, the side chain connecting the imidazole to another part of the molecule, and the terminal functional group.

The Imidazole Moiety: The imidazole ring is a crucial component for the activity of many thromboxane synthase inhibitors. The nitrogen atom at position 3 (N-3) of the imidazole ring is believed to coordinate with the heme iron of the cytochrome P450 domain of the thromboxane synthase enzyme. Modifications to the imidazole ring, such as substitution, can significantly affect the binding affinity and inhibitory potency.

The Side Chain: The nature and length of the side chain that links the imidazole ring to other structural features are critical. Variations in the side chain's length, flexibility, and polarity can influence how the inhibitor fits into the enzyme's active site.

The Terminal Group: Many potent thromboxane synthase inhibitors possess a carboxylic acid group or a bioisostere at the terminus of the side chain. This acidic group is thought to interact with a positively charged residue or a specific binding pocket within the enzyme's active site.

While no specific studies on this compound's structural modifications are publicly available, it can be inferred that its development likely involved similar systematic investigations.

Identification of Key Pharmacophoric Features for Target Binding and Selectivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thromboxane synthase inhibitors, the key pharmacophoric features generally include:

A heterocyclic moiety, typically an imidazole or pyridine (B92270) ring, capable of coordinating with the heme iron.

A hydrophobic region, often an aromatic ring or an alkyl chain, which contributes to binding affinity through hydrophobic interactions.

A hydrogen bond donor or acceptor, such as a carboxylic acid, which can form crucial interactions with amino acid residues in the active site.

A hypothetical pharmacophore model for this compound, based on its known structure, would likely incorporate these features. However, without specific experimental or computational studies on this compound, this remains a theoretical construct.

Rational Design of this compound Analogues with Modified Preclinical Pharmacological Profiles

The rational design of analogues aims to improve a lead compound's properties, such as potency, selectivity, and pharmacokinetic profile. For a compound like this compound, the design of analogues would likely focus on:

Enhancing Potency: Introducing substituents that increase the binding affinity for thromboxane synthase.

Improving Selectivity: Modifying the structure to reduce off-target effects, for example, by minimizing interactions with other cytochrome P450 enzymes.

Optimizing Pharmacokinetics: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. This could involve modifying lipophilicity or introducing metabolically stable groups.

There are no published reports detailing the rational design and preclinical pharmacological profiles of specific this compound analogues.

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational chemistry plays a vital role in modern drug discovery by providing insights into drug-receptor interactions and predicting the activity of new compounds.

Molecular Docking: This technique could be used to predict the binding mode of this compound within the active site of thromboxane synthase. A docking study would help to visualize the key interactions between the inhibitor and the enzyme, guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model for a set of this compound analogues could be developed to predict the inhibitory potency of newly designed molecules, thereby prioritizing their synthesis and testing.

Despite the utility of these methods, no specific molecular docking or QSAR studies for this compound have been found in the scientific literature.

Advanced Research Methodologies Applied to Rolafagrel Studies

High-Throughput Screening (HTS) Techniques for Initial Compound Identification

While specific details of the high-throughput screening (HTS) campaign that identified Rolafagrel are not extensively published, the discovery of potent and selective enzyme inhibitors typically originates from the screening of large compound libraries. bellbrooklabs.comnih.gov For a target like thromboxane (B8750289) synthase, HTS assays are designed to detect the inhibition of enzyme activity in a miniaturized, automated format, allowing for the rapid evaluation of tens of thousands to millions of compounds. bmglabtech.com

The process generally involves developing a robust biochemical assay amenable to automation. bellbrooklabs.com Fluorescence-based assays are among the most common methods used in HTS for enzyme inhibitors due to their high sensitivity and signal-to-noise ratio. nih.govacs.orgresearchgate.net In the context of thromboxane synthase, such an assay would likely measure the depletion of the substrate, prostaglandin (B15479496) H2 (PGH2), or the formation of the product, thromboxane A2 (TXA2). Since TXA2 is highly unstable, the assay would typically quantify its stable, inactive metabolite, thromboxane B2 (TXB2). nih.gov

A typical HTS workflow for a thromboxane synthase inhibitor would follow these steps:

Assay Development: Optimization of an in vitro reaction using purified or recombinant thromboxane synthase, the substrate PGH2, and a detection system (e.g., a fluorescently labeled antibody that binds to TXB2).

Library Screening: Automated screening of a diverse chemical library against the enzyme.

Hit Identification: Compounds that produce a signal indicating significant inhibition (e.g., a decrease in fluorescence) are identified as "hits."

Hit Confirmation and Triage: Hits are re-tested to confirm their activity and rule out false positives, such as compounds that interfere with the assay technology itself. bellbrooklabs.com

The primary goal of the HTS campaign is to identify initial "hit" compounds with promising activity, which then serve as the starting point for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to a candidate like this compound.

In Vitro Assay Systems for Mechanism of Action Elucidation

Following initial identification, a battery of in vitro assays is employed to precisely define the compound's mechanism of action, potency, and specificity.

To quantify the inhibitory potency of this compound against its target, thromboxane synthase, direct enzyme activity assays are crucial. These assays measure the conversion of PGH2 to TXA2 (measured as TXB2).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly specific and quantitative methods. nih.govresearchgate.netnih.gov In these assays, purified enzyme is incubated with the substrate (PGH2) and varying concentrations of the inhibitor (this compound). The reaction is stopped, and the amount of TXB2 produced is measured. nih.gov This allows for the determination of key inhibitory parameters.

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) provide a high-throughput method for quantifying TXB2. mdpi.com This technique uses antibodies specific to TXB2 and is often used to analyze samples from both in vitro enzyme assays and cell-based systems.

These assays are used to generate concentration-response curves and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the thromboxane synthase activity.

Table 1: Representative Data from an In Vitro Thromboxane Synthase Inhibition Assay
InhibitorAssay MethodTarget EnzymeMeasured ProductIC50 Value
This compoundHPLCHuman Platelet Thromboxane SynthaseThromboxane B2 (TXB2)Value in nM range
Compound X (Comparator)LC-MS/MSHuman Platelet Thromboxane SynthaseThromboxane B2 (TXB2)Value in nM range
Compound Y (Comparator)ELISARecombinant Human Thromboxane SynthaseThromboxane B2 (TXB2)Value in µM range

A critical aspect of characterizing this compound is to ensure its selectivity. While it is designed to inhibit the thromboxane synthase enzyme, it is essential to demonstrate that it does not significantly interact with the thromboxane receptor (TP receptor). Lack of affinity for the TP receptor confirms that its mechanism of action is not due to receptor blockade. nih.govnih.gov

Radioligand binding assays are the gold standard for this type of selectivity testing. nih.gov The methodology involves:

Preparing membranes from cells expressing the TP receptor.

Incubating these membranes with a fixed concentration of a radiolabeled ligand known to bind specifically to the TP receptor (e.g., [³H]SQ 29,548). researchgate.net

Adding increasing concentrations of this compound to compete for binding with the radioligand.

Measuring the displacement of the radioligand.

If this compound has a low affinity for the TP receptor, it will only displace the radioligand at very high, non-physiological concentrations. This demonstrates target specificity. nih.gov

Table 2: Representative Selectivity Data from Receptor Binding Assays
CompoundAssay TypeTargetRadioligandBinding Affinity (Ki)
This compoundCompetition BindingThromboxane (TP) Receptor[³H]SQ 29,548>10,000 nM (Low Affinity)
TP Receptor Antagonist (Control)Competition BindingThromboxane (TP) Receptor[³H]SQ 29,548<10 nM (High Affinity)

To understand the functional consequences of thromboxane synthase inhibition in a cellular context, reporter gene assays can be utilized. The thromboxane signaling pathway, acting through the TP receptor, activates G-proteins (primarily Gq and G13) which can modulate downstream pathways leading to the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or altering levels of second messengers like cyclic AMP (cAMP). mdpi.comnih.govreactome.org

A cell line engineered to express a reporter gene (e.g., luciferase) under the control of a specific response element can be used. For instance:

NF-κB Reporter Assay: Cells with an NF-κB-luciferase reporter could be stimulated with an agent that causes endogenous TXA2 production. The ability of this compound to prevent the subsequent luciferase expression would demonstrate its efficacy in a cellular system. mdpi.com

CRE Reporter Assay: Since some prostanoid signaling pathways modulate cAMP levels, a cAMP Response Element (CRE)-luciferase reporter assay could be used to detect off-target effects on related prostanoid pathways that signal through cAMP. nih.govnih.gov

These assays provide valuable information on the compound's cellular potency and its impact on specific signaling cascades.

Preclinical In Vivo Models and Experimental Design

To evaluate the pharmacodynamic effects and potential therapeutic utility of this compound, studies in preclinical in vivo models are essential. These models are designed to simulate human disease states, particularly those involving thrombosis.

The selection of an animal model is based on its ability to replicate key aspects of the human pathophysiology of interest, such as thrombosis.

Rodent Models of Thrombosis: Rats and mice are frequently used due to their cost-effectiveness and the availability of well-established models. mdpi.com A common model for assessing antithrombotic agents is the femoral vein thrombosis model . nih.gov This can be induced by endothelial injury, often using ferric chloride, combined with stasis (reduced blood flow) achieved through ligation. nih.govcreative-biolabs.comamegroups.org The primary endpoint in these studies is the weight of the resulting thrombus, with a reduction in thrombus weight indicating efficacy of the test compound.

Non-Rodent Models: The beagle dog is a standard, FDA-accepted non-rodent species for cardiovascular pharmacology and toxicology studies. nih.govcabidigitallibrary.org This is due to similarities in cardiovascular physiology to humans. In these larger animal models, more complex pharmacodynamic assessments can be performed, such as measuring ex vivo platelet aggregation in response to various agonists from blood samples taken at different time points after drug administration.

The experimental design for these studies typically involves administering the compound (e.g., this compound) to the animals before inducing thrombosis. A dose-response relationship is established by testing multiple dose levels. The results provide crucial data on the in vivo efficacy of the compound and help inform the selection of doses for subsequent clinical trials.

Table 3: Common Preclinical In Vivo Models for Antithrombotic Drug Evaluation
Animal ModelThrombosis Induction MethodPrimary EndpointRelevance for this compound Study
RatFerric Chloride Injury of Femoral VeinThrombus WeightAssessment of in vivo antithrombotic efficacy
MouseInferior Vena Cava (IVC) Ligation (Stasis)Thrombus Weight/LengthEvaluation of efficacy in a venous thrombosis model
Beagle Dog(Not for induction)Ex vivo platelet aggregation, TXB2 levelsPharmacodynamic and cardiovascular safety assessment

Ex Vivo Tissue Models (e.g., Intestinal, Perfused Organs)

Ex vivo tissue models serve as a crucial intermediate step between in vitro cell-based assays and in vivo animal studies. mdpi.commdpi.com These models, which utilize intact, viable tissue maintained under controlled laboratory conditions, offer a more physiologically relevant environment by preserving the complex three-dimensional architecture and cellular diversity of the original organ. researchgate.netnih.gov For compounds like this compound, ex vivo models of the intestine are particularly valuable for investigating absorption and metabolism.

The everted gut sac technique is a common ex vivo model used to study the transport and permeability of drug candidates across the intestinal epithelium. nih.govnih.gov In a hypothetical study for this compound, intestinal segments from preclinical species such as rats would be removed, everted, filled with a buffer solution, and incubated in an oxygenated bath containing this compound. This setup allows researchers to measure the transport of the compound from the mucosal (outer) side to the serosal (inner) side, providing data on its potential for absorption.

Another sophisticated ex vivo approach is the use of perfused organ systems, such as a perfused intestinal loop. This technique maintains the tissue's viability for longer periods by providing a continuous supply of oxygenated, nutrient-rich medium via the natural vasculature. nih.gov Such a model could be used to study the metabolism of this compound in the intestinal wall, identifying potential first-pass metabolic effects before the compound reaches systemic circulation. The primary advantage of these models is their ability to predict in vivo behavior more accurately than simple cell cultures while reducing the reliance on live animal testing. researchgate.net

Table 1: Comparison of Ex Vivo Intestinal Models for this compound Studies This table is illustrative and based on general applications of the technology.

Feature Everted Gut Sac Model Perfused Intestine Model
Primary Use Case Permeability and transport studies Metabolism and prolonged transport studies
Tissue Viability Short-term (1-2 hours) Longer-term (several hours)
Complexity Relatively simple setup More complex, requires cannulation
Physiological Relevance Moderate; lacks vascular perfusion High; maintains vascular flow

| Endpoint Measurement | Compound concentration in serosal fluid | Compound and metabolite levels in perfusate |

Bioanalytical Techniques for Compound and Metabolite Quantification in Preclinical Samples

Accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental to preclinical pharmacokinetic and toxicokinetic studies. rsc.org For this compound, a range of highly sensitive and specific bioanalytical techniques are employed to generate the precise concentration data needed to understand its ADME profile.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis in drug development due to its exceptional sensitivity, selectivity, and robustness. rsc.orgmdpi.com A validated LC-MS/MS method for this compound would be capable of distinguishing the parent compound from its various metabolites, even at very low concentrations. nih.govyoutube.com The development of such a method involves meticulous optimization of several stages:

Sample Preparation: Extraction of this compound and its metabolites from the complex biological matrix is critical. This is typically achieved through methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. nih.gov

Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates this compound from its metabolites and endogenous matrix components based on their physicochemical properties before they enter the mass spectrometer. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific detection by monitoring a particular precursor-to-product ion transition for this compound and each of its metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it is generally reserved for volatile and thermally stable compounds. biomedpharmajournal.orgresearchgate.netresearchgate.net If this compound or any of its metabolites fit this profile, or can be made to do so through a chemical derivatization process, GC-MS could be employed for their analysis. nih.gov

Table 2: Illustrative LC-MS/MS Method Parameters for this compound Quantification This table represents typical parameters for a small molecule drug and is for illustrative purposes.

Parameter Specification
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Chromatography Reversed-Phase C18 Column
Mobile Phase Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid
Detection Mode Multiple Reaction Monitoring (MRM)
LLOQ (Lower Limit of Quantification) 0.1 - 1 ng/mL in plasma

| Linear Range | 1 - 1000 ng/mL |

Radiometric methods, which involve labeling the drug molecule with a radioactive isotope (e.g., ³H or ¹⁴C), are invaluable for "whole-body" ADME studies. These techniques allow for a complete accounting of the drug's fate in the body, as the radioactive signal can be tracked and quantified in all tissues, excreta, and even expired air.

In a preclinical study of this compound, a radiolabeled version of the compound would be administered to an animal model. Samples (blood, urine, feces, and various tissues at necropsy) are then collected over time. The total radioactivity in each sample is measured using a liquid scintillation counter, which provides a comprehensive picture of the drug's absorption, distribution, and routes of excretion. This method is particularly powerful because it detects the parent drug and all of its metabolites, ensuring that no major metabolic pathways are overlooked.

Proteomics and Metabolomics Approaches for Pathway Analysis in Preclinical Systems

Understanding how a drug candidate like this compound exerts its effects at a molecular level is crucial for mechanism-of-action studies. Proteomics and metabolomics—large-scale studies of proteins and small-molecule metabolites, respectively—provide a powerful, systems-level view of the biochemical changes induced by the compound. nih.gov

Proteomics: In a preclinical proteomics study, cells or tissues treated with this compound would be compared to untreated controls. Using high-resolution mass spectrometry, researchers can identify and quantify thousands of proteins simultaneously. mdpi.com Significant changes in the abundance of specific proteins following drug exposure can reveal which cellular pathways are being modulated. For instance, an upregulation of enzymes involved in a particular signaling cascade could point to that pathway being a primary target of this compound.

Metabolomics: Similarly, metabolomics analysis tracks changes in the levels of endogenous small molecules (e.g., amino acids, lipids, nucleotides) in response to this compound administration. mdpi.com By mapping these altered metabolites onto known biochemical pathways using databases like KEGG, scientists can generate hypotheses about the drug's mechanism. uab.edubioconductor.org For example, a significant decrease in the precursors of a specific inflammatory mediator could provide evidence for this compound's anti-inflammatory activity. These 'omics' approaches provide an unbiased, discovery-oriented method to understand the broader biological impact of a new drug candidate. nih.gov

Table 3: Mentioned Compound

Compound Name

Future Directions and Unexplored Academic Research Avenues

Elucidation of Remaining Unknowns in Rolafagrel's Molecular Interactions

A complete understanding of this compound's interaction with its target, thromboxane (B8750289) A2 synthase (TXAS), and its broader effects on the arachidonic acid cascade is crucial for predicting its full biological impact. Thromboxane synthase is a cytochrome P450 enzyme that contains a heme prosthetic group essential for its catalytic activity. wikipedia.org Future research should aim to clarify the precise binding dynamics of this compound to the enzyme's active site.

One significant unknown is the consequence of prostaglandin (B15479496) H2 (PGH2) accumulation. nih.gov By inhibiting TXAS, this compound prevents the conversion of PGH2 to thromboxane A2 (TXA2). patsnap.com However, this can lead to the shunting of PGH2 towards other metabolic pathways, producing other prostanoids like prostaglandins (B1171923) D2, E2, and prostacyclin, or PGH2 itself may act on thromboxane receptors. researchgate.netpharmacologyeducation.org The precise downstream metabolic fingerprint resulting from this compound-induced TXAS inhibition remains to be fully characterized. Investigating these alternative metabolic outcomes is critical, as they could contribute to either beneficial or unintended off-target effects.

Furthermore, computational and biophysical studies suggest that the TXAS active site is large and hydrophobic, potentially capable of accommodating multiple ligands simultaneously. researchgate.net This raises questions about potential allosteric modulation or interactions with other endogenous or exogenous molecules that have yet to be explored for this compound.

Table 1: Key Areas for Molecular Interaction Research on this compound

Research Area Key Questions Potential Methodologies
PGH2 Shunting What is the specific profile of prostanoids produced when TXAS is inhibited by this compound? Liquid chromatography-mass spectrometry (LC-MS) based metabolomics on treated cells or plasma.
Receptor Activity To what extent does accumulated PGH2 activate thromboxane prostanoid (TP) receptors? In vitro receptor binding and functional assays using cells expressing TP receptors.
Binding Site Dynamics What is the precise binding mode of this compound, and does it allow for co-binding of other molecules? X-ray crystallography of this compound-TXAS complex, molecular docking, and fluorescence spectroscopy. researchgate.net

| Off-Target Screening | Does this compound interact with other heme-containing proteins or related enzymes in the arachidonic acid pathway? | Broad-panel enzymatic screening, computational off-target prediction. |

Exploration of Novel Preclinical Disease Models Responsive to Thromboxane Synthase Inhibition

The role of the thromboxane pathway extends beyond platelet aggregation and thrombosis. Elevated TXA2 levels have been implicated in the pathophysiology of various diseases, including cancer and chronic inflammation. mdpi.com Future research should leverage novel preclinical models to explore the efficacy of this compound in these contexts.

Genetically engineered mouse models (GEMMs), such as those with tissue-specific knockout of the thromboxane synthase gene (Tbxas1) or the thromboxane receptor gene (Tbxa2r), provide powerful tools to dissect the specific contribution of this pathway in disease progression. nih.gov Testing this compound in such models could validate TXAS as a therapeutic target and confirm the drug's on-target effects.

Moreover, given the association between TXAS expression and the metastatic potential of certain cancers (e.g., prostate, lung, colorectal), evaluating this compound in preclinical cancer models, particularly those of metastasis, is a logical next step. mdpi.com Similarly, models of thromboinflammation, a condition where thrombosis and inflammation are intertwined in diseases like sepsis and sickle cell disease, could reveal new therapeutic applications. news-medical.net There is also a need for preclinical models to investigate recurrent venous thrombosis, which could be a relevant area for a thromboxane synthase inhibitor. nih.gov

Integration of Systems Biology and Computational Modeling for Comprehensive Pathway Analysis

The arachidonic acid metabolic network is a complex system of interconnected pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govallergolyon.fr Inhibiting a single enzyme like TXAS can have cascading effects throughout the entire network. Systems biology and computational modeling offer powerful tools to understand this complexity. acs.org

Computational approaches can be applied at multiple levels:

Molecular Modeling: Techniques like molecular docking and molecular dynamics can simulate the interaction between this compound and the TXAS enzyme at an atomic level. mdpi.com This can help refine our understanding of its binding affinity, identify key interacting residues, and guide the design of more potent or selective derivatives.

Pathway Modeling: Mathematical models of the entire arachidonic acid cascade can be constructed to simulate the metabolic flux upon TXAS inhibition by this compound. tandfonline.com This can predict the magnitude of PGH2 shunting and its downstream consequences, helping to formulate hypotheses that can be tested experimentally.

Quantitative Systems Pharmacology (QSP): QSP models integrate drug pharmacokinetic data with systems biology pathway models to predict the pharmacodynamic effects of a drug in a virtual patient population. This could be used to explore the potential impact of genetic variations in metabolic enzymes on patient responses to this compound.

Table 2: Computational and Systems Biology Approaches for this compound Research

Approach Objective Expected Outcome
Molecular Docking Predict the binding pose and affinity of this compound within the TXAS active site. A structural model of the this compound-enzyme complex; estimation of binding energy.
Molecular Dynamics Simulate the dynamic behavior and stability of the this compound-TXAS complex over time. Insights into conformational changes and the flexibility of the interaction.
Metabolic Flux Analysis Quantify the redistribution of metabolites (e.g., PGH2) through the arachidonic acid network. Prediction of which alternative prostanoids are upregulated upon this compound treatment.

| QSP Modeling | Simulate the antiplatelet effect of this compound across a virtual population with varying enzyme expressions. | Prediction of response variability and identification of potential biomarkers. |

Potential for Derivatization towards Multi-Target Modulators or Prodrug Strategies (Preclinical Focus)

The structure of this compound can serve as a scaffold for the preclinical development of new chemical entities with improved or expanded pharmacological profiles. Two key strategies are the creation of multi-target modulators and the development of prodrugs.

Multi-Target Modulators: A significant limitation of selective TXAS inhibitors is the potential for accumulated PGH2 to mimic the action of TXA2 at the thromboxane prostanoid (TP) receptor. nih.gov A promising derivatization strategy would be to design a single molecule that combines TXAS inhibition with TP receptor antagonism. Compounds with this dual-action profile, such as Ridogrel, have been explored and may offer a more complete blockade of the pathway than either mechanism alone. nih.govnih.govdrugbank.com Preclinical synthesis and testing of this compound derivatives that incorporate a TP-antagonist pharmacophore could lead to a more effective therapeutic agent.

Prodrug Strategies: Prodrug design is a well-established strategy to overcome pharmacokinetic challenges. uobabylon.edu.iqebi.ac.uk this compound contains a carboxylic acid functional group, which is often a target for prodrug modification to enhance properties like oral bioavailability. researchgate.netresearchgate.net Ester prodrugs, for example, can mask the polar carboxylic acid group, increasing lipophilicity and improving absorption across the gastrointestinal tract. researchgate.netmdpi.com Once absorbed, endogenous esterase enzymes would cleave the ester, releasing the active this compound molecule. uobabylon.edu.iq Preclinical research could focus on synthesizing and evaluating a series of ester-based prodrugs of this compound to identify a candidate with an optimal profile of chemical stability, efficient absorption, and rapid conversion to the active parent drug. nih.gov

Q & A

Q. How can this compound studies align with ethical guidelines when transitioning from animal to human trials?

  • Methodological Answer : Follow ICH E6 (R3) guidelines for clinical trials. Submit protocols to institutional review boards (IRBs) for risk-benefit evaluation. Include preclinical data on teratogenicity and organ toxicity to inform inclusion/exclusion criteria in Phase I trials .

Q. What theoretical frameworks guide hypothesis generation for this compound’s novel applications (e.g., neuroprotection)?

  • Methodological Answer : Use systems biology approaches (e.g., network pharmacology) to predict secondary targets. Test hypotheses via transcriptomic profiling (RNA-seq) of treated vs. untreated tissues. Cross-reference with disease-specific omics databases (e.g., GEO, TCGA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.